molecular formula C20H23NO4S B2712494 methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate CAS No. 1788675-39-7

methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate

Cat. No.: B2712494
CAS No.: 1788675-39-7
M. Wt: 373.47
InChI Key: GAQXOIALZPAKFA-UHFFFAOYSA-N
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Description

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydropyran and thiophene moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Tetrahydropyran Intermediate: The tetrahydropyran moiety can be synthesized by hydrogenation of dihydropyran using a catalyst such as palladium on carbon.

    Thiophene Derivative Preparation: The thiophene moiety is often introduced through a Grignard reaction involving thiophene and an appropriate alkyl halide.

    Carbamoylation: The tetrahydropyran and thiophene intermediates are then linked via a carbamoyl group, typically using reagents like carbonyldiimidazole (CDI) or phosgene.

    Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The tetrahydropyran and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamoyl linkage provides a flexible connection that allows the compound to adopt conformations suitable for binding to its targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydro-2H-pyran-4-carboxylate: Similar in structure but lacks the thiophene moiety.

    Tetrahydro-2H-pyran-4-ylmethanol: Contains the tetrahydropyran moiety but differs in the functional groups attached.

    Thiophene-2-carboxylic acid: Contains the thiophene moiety but lacks the tetrahydropyran and carbamoyl linkages.

Uniqueness

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is unique due to its combination of tetrahydropyran, thiophene, and benzoate ester moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

methyl 4-[oxan-4-yl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-24-20(23)16-6-4-15(5-7-16)19(22)21(17-9-12-25-13-10-17)11-8-18-3-2-14-26-18/h2-7,14,17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQXOIALZPAKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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